3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
CAS No.: 1227581-88-5
Cat. No.: VC3422501
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227581-88-5 |
---|---|
Molecular Formula | C7H7F3N2O |
Molecular Weight | 192.14 g/mol |
IUPAC Name | 3-methoxy-4-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12) |
Standard InChI Key | ULFTZYNIRAGCGQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CN=C1N)C(F)(F)F |
Canonical SMILES | COC1=C(C=CN=C1N)C(F)(F)F |
Introduction
Chemical Structure and Classification
Molecular Structure Analysis
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine belongs to the family of substituted pyridines, specifically pyridin-2-amines. Its structure consists of a pyridine ring with three key functional groups:
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An amino group (-NH₂) at position 2
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A methoxy group (-OCH₃) at position 3
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A trifluoromethyl group (-CF₃) at position 4
The presence of these functional groups creates a molecule with unique electronic and spatial characteristics. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the electron distribution across the pyridine ring, while the methoxy group serves as an electron-donating substituent. This opposing electronic influence creates an interesting polarization pattern within the molecule.
Comparison with Similar Compounds
Several structurally related compounds provide valuable reference points for understanding 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine. The most relevant comparators include:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | Target compound |
5-Methoxy-4-(trifluoromethyl)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | Methoxy at position 5 instead of 3 |
3-Ethyl-4-(trifluoromethyl)pyridin-2-amine | C₈H₉F₃N₂ | 190.17 | Ethyl group at position 3 instead of methoxy |
4-(Difluoromethyl)pyridin-2-amine | C₆H₆F₂N₂ | 144.12 | Difluoromethyl instead of trifluoromethyl; no methoxy group |
Physical and Chemical Properties
Predicted Physical Properties
Based on the structural similarities with documented compounds, the following physical properties can be reasonably predicted for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Weight | 192.14 g/mol | Calculated from molecular formula C₇H₇F₃N₂O |
Physical State | Solid at room temperature | Based on similar pyridin-2-amine derivatives |
Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |
Melting Point | Approximately 80-120°C | Estimated from similar compounds |
Boiling Point | >200°C | Estimated from similar compounds |
The presence of the trifluoromethyl group likely increases lipophilicity while decreasing water solubility compared to non-fluorinated analogs. Meanwhile, the amino and methoxy groups provide potential hydrogen bonding sites that may enhance solubility in polar solvents.
Chemical Reactivity Profile
The reactivity of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is governed by its functional groups:
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The 2-amino group can participate in:
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Nucleophilic substitution reactions
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Diazotization reactions
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Acylation or alkylation at the nitrogen atoms
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The 3-methoxy group can undergo:
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O-demethylation under appropriate conditions
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Direction of electrophilic substitution
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The 4-trifluoromethyl group:
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Provides metabolic stability
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Creates electron deficiency in the pyridine ring
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May influence regioselectivity in further reactions
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These reactive sites make the compound valuable as a potential building block in medicinal chemistry and agrochemical research.
Synthesis Approaches
Regioselective Methoxylation Approach
Starting with 4-(trifluoromethyl)pyridin-2-amine, a regioselective methoxylation at the 3-position could be achieved through:
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Protection of the amino group
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Activation of the 3-position
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Methoxylation
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Deprotection of the amino group
Synthetic Challenges
The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine presents several challenges:
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Regioselectivity in introducing the methoxy group at the 3-position
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Managing the electronic effects of the trifluoromethyl group
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Potential side reactions involving the reactive amino group
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Purification and isolation of the target compound from structurally similar intermediates
Based on the documented synthesis of related compounds, a yield of approximately 40-60% might be reasonably expected for an optimized synthetic route .
Feature | Potential Pharmacological Impact |
---|---|
Trifluoromethyl group | Enhanced metabolic stability; Increased lipophilicity; Improved blood-brain barrier penetration |
2-Amino group | Hydrogen bond donor; Potential interaction with target proteins |
3-Methoxy group | Hydrogen bond acceptor; Modulation of electronic properties |
Pyridine scaffold | Common in many drugs; Good pharmacokinetic properties |
Research and Development Applications
Beyond medicinal chemistry, the compound may find applications in:
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Chemical biology as a probe or tool compound
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Material science applications leveraging fluorine chemistry
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Agrochemical research, where trifluoromethylated heterocycles are commonly employed
Current Research Status and Future Directions
Research Landscape
The limited direct documentation of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine suggests it may be:
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A novel or emerging compound of research interest
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A specialized intermediate in proprietary synthesis pathways
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An understudied isomer of more widely researched compounds
Research on structurally related compounds has demonstrated their utility in pharmaceutical applications, particularly as:
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Metabolically stable pharmacophores
Future Research Opportunities
Several promising research directions for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine include:
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Development of optimized synthetic routes with improved regioselectivity and yield
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Exploration of reactivity patterns and derivatization potential
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Investigation of biological activities, particularly in comparison with positional isomers
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Evaluation as a building block in combinatorial chemistry libraries
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Computational studies to predict protein-ligand interactions and potential therapeutic targets
The documented success of the "five-step and two-pot procedure" for related compounds suggests that similar efficient synthetic approaches could be developed for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine .
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